molecular formula C4H9NOS B13517268 1-Imino-2-methyl-thietane 1-oxide

1-Imino-2-methyl-thietane 1-oxide

Cat. No.: B13517268
M. Wt: 119.19 g/mol
InChI Key: JCJPLOAMSPLQEP-UHFFFAOYSA-N
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Description

1-imino-2-methyl-1lambda6-thietan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-imino-2-methyl-1lambda6-thietan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α-haloketone in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 1-imino-2-methyl-1lambda6-thietan-1-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-imino-2-methyl-1lambda6-thietan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-imino-2-methyl-1lambda6-thietan-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.

    Industry: The compound is used in the development of agrochemicals and materials science, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-imino-2-methyl-1lambda6-thietan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activity.

    Imidazole: Another five-membered ring with two nitrogen atoms, widely used in medicinal chemistry.

    Oxazole: A heterocyclic compound with oxygen and nitrogen atoms, also known for its diverse applications.

Uniqueness

1-imino-2-methyl-1lambda6-thietan-1-one is unique due to its specific substitution pattern and the presence of an imino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for developing novel derivatives with enhanced activity and specificity.

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

1-imino-2-methylthietane 1-oxide

InChI

InChI=1S/C4H9NOS/c1-4-2-3-7(4,5)6/h4-5H,2-3H2,1H3

InChI Key

JCJPLOAMSPLQEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCS1(=N)=O

Origin of Product

United States

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